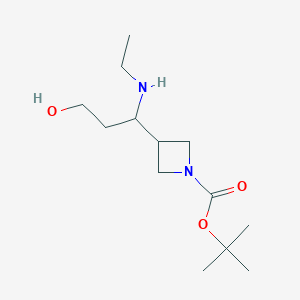
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound contains a total of 39 bonds, including multiple double bonds, aromatic bonds, and ester groups . It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of esters, including methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . For this specific compound, the synthetic route may involve the esterification of 4-aminobenzoic acid with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of esters like this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences to achieve high conversion and selectivity rates . Continuous-flow systems are advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other esters.
作用機序
The mechanism of action of methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate involves its interaction with molecular targets through its ester and aromatic groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The aromatic ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Ethyl benzoate: An ester with applications in the fragrance industry.
Uniqueness
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is unique due to its specific structure, which includes both ester and aromatic groups, as well as its ability to undergo a variety of chemical reactions. This versatility makes it valuable in scientific research and industrial applications.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
methyl 4-[ethyl(2-prop-2-enoyloxyethyl)amino]benzoate |
InChI |
InChI=1S/C15H19NO4/c1-4-14(17)20-11-10-16(5-2)13-8-6-12(7-9-13)15(18)19-3/h4,6-9H,1,5,10-11H2,2-3H3 |
InChIキー |
MVMQYQJSTWACJF-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


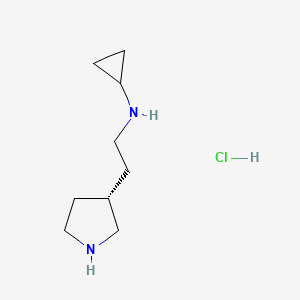
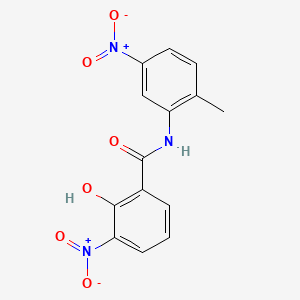
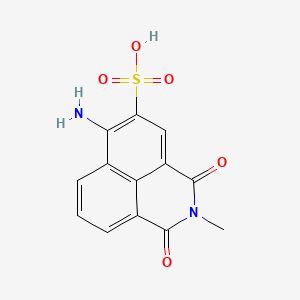

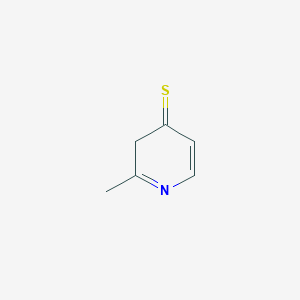
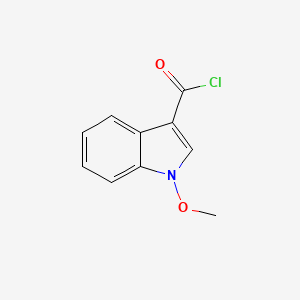
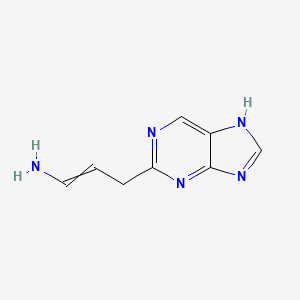
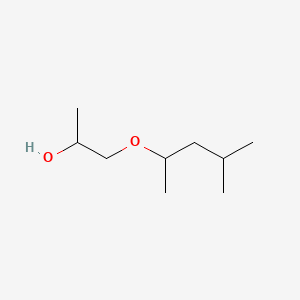
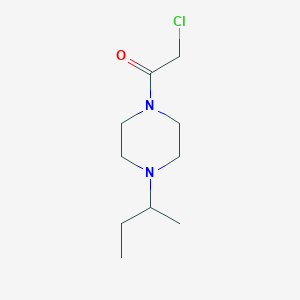
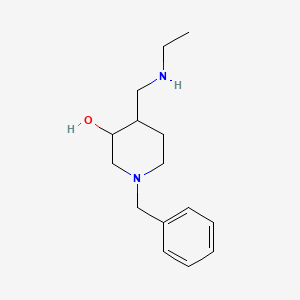
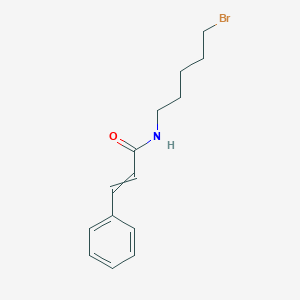
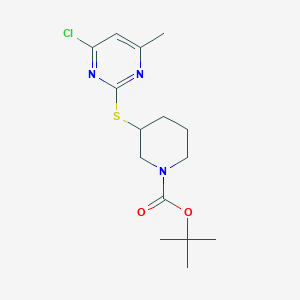
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
